Mal-PEG4-Val-Cit-PAB-PNP is a cleavable linker compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a maleimide group, which allows it to react with thiol groups, facilitating the conjugation of drugs to antibodies. The Val-Cit sequence is specifically designed to be cleaved by cathepsin B, an enzyme present in lysosomes, ensuring that the drug is released only within targeted cells. This targeted release mechanism enhances the efficacy and safety of therapeutic agents.
Mal-PEG4-Val-Cit-PAB-PNP is classified as a peptide-based linker compound. It is synthesized using various chemical methodologies and is available from multiple suppliers, including AxisPharm, TargetMol, and MedChemExpress. The compound's Chemical Abstracts Service number is 2112738-09-5, indicating its unique identity in chemical databases.
The synthesis of Mal-PEG4-Val-Cit-PAB-PNP involves several key steps:
The molecular formula of Mal-PEG4-Val-Cit-PAB-PNP is C36H55N7O12, with a molecular weight of 777.86 g/mol. The structure comprises:
The detailed structural representation can be derived from chemical modeling software or databases that provide 3D visualization capabilities.
Mal-PEG4-Val-Cit-PAB-PNP participates in several chemical reactions:
The mechanism of action for Mal-PEG4-Val-Cit-PAB-PNP involves:
The stability and reactivity data can vary based on specific formulations and conditions used during synthesis and storage. Analytical techniques such as mass spectrometry and NMR spectroscopy are often employed to confirm structure and purity .
Mal-PEG4-Val-Cit-PAB-PNP has extensive applications in scientific research:
Mal-PEG4-Val-Cit-PAB-PNP (CAS 2112738-09-5) is a heterobifunctional cleavable linker with a molecular weight of 871.89 g/mol and the chemical formula C₄₀H₅₃N₇O₁₅. Its structure comprises five distinct functional domains, each contributing specific biochemical properties essential for effective ADC functionality [1] [6] [10].
The maleimide (Mal) group at the terminal position provides thiol-specific reactivity, enabling efficient conjugation to cysteine residues on antibodies or other carrier proteins. This results in stable thioether bonds that remain intact during systemic circulation but allow intracellular release upon linker cleavage [6] [10].
The PEG4 spacer (tetraethylene glycol) consists of four repeating ethylene oxide units (-CH₂CH₂O-)₄, creating a hydrophilic polymer chain. This domain significantly enhances the aqueous solubility of the entire conjugate, reducing aggregation and improving pharmacokinetic behavior. The flexible PEG chain extends the distance between the antibody and payload, minimizing steric interference with antigen binding [1] [4].
The Val-Cit dipeptide (valine-citrulline) serves as a protease-sensitive cleavage site. This sequence is specifically recognized and hydrolyzed by cathepsin B, a lysosomal protease overexpressed in tumor cells. The citrulline residue features a ureido group (NH₂-C(=O)-NH-) that enhances stability in circulation while remaining susceptible to enzymatic cleavage intracellularly [2] [6].
The para-aminobenzyl alcohol (PAB) group functions as a self-immolative spacer. Following enzymatic cleavage of the Val-Cit bond, PAB undergoes spontaneous 1,6-elimination, releasing the active payload from the linker. This mechanism ensures efficient drug release without requiring direct enzymatic action on the payload-linker bond [4] [6].
The p-nitrophenyl (PNP) carbonate acts as the reactive handle for payload conjugation. The PNP group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amine-containing cytotoxic agents (e.g., doxorubicin, MMAE) under mild conditions to form stable carbamate linkages [1] [10].
Table 1: Structural Components of Mal-PEG4-Val-Cit-PAB-PNP [1] [4] [6]*
Component | Chemical Function | Role in ADC Conjugation | Molecular Attributes |
---|---|---|---|
Maleimide (Mal) | Thiol-reactive group | Covalent attachment to antibody cysteine residues | Forms stable thioether bonds |
PEG4 Spacer | Tetraethylene glycol chain | Enhances solubility, reduces aggregation, extends half-life | Hydrophilic polymer (4 ethylene oxide units) |
Val-Cit Dipeptide | Protease-cleavable sequence | Lysosomal cleavage by cathepsin B | Citrulline ureido group enhances stability |
PAB Moiety | Self-immolative spacer | 1,6-elimination after cleavage releases payload | Enables traceless drug release |
PNP Carbonate | Activated carbonate with leaving group | Forms carbamate bonds with amine-containing payloads | p-Nitrophenol acts as efficient leaving gp |
The SMILES notation comprehensively represents the molecular connectivity: CC(C)[C@@H](C(N[C@H](C(NC1=CC=C(COC(OC2=CC=C([N+]([O-])=O)C=C2)=O)CCCNC(N)=O)=O)NC(CCOCCOCCOCCOCCN3C(C=CC3=O)=O)=O
, confirming the stereochemistry at chiral centers (L-valine and L-citrulline) and spatial arrangement of functional groups [1] [7].
The evolution of cleavable ADC linkers represents a paradigm shift in targeted cancer therapy, with Mal-PEG4-Val-Cit-PAB-PNP emerging as a sophisticated solution to early limitations in conjugate stability and payload release efficiency. Initial linker designs relied on simple acid-labile bonds (e.g., hydrazones), which exhibited premature cleavage in systemic circulation due to physiological pH variations. These first-generation linkers suffered from insufficient stability, leading to off-target toxicity and narrow therapeutic windows [2] [8].
The introduction of peptide-based linkers in the 1990s marked a significant advancement by leveraging intracellular enzymatic activity for site-specific drug release. Early dipeptides like Phe-Lys showed promise but demonstrated variable cleavage kinetics across tumor types. The Val-Cit motif emerged as a superior alternative due to its enhanced selectivity for cathepsin B—a cysteine protease overexpressed in malignant tissue lysosomes. This innovation significantly reduced off-target activation while maintaining efficient intracellular drug release [2] [6].
Concurrently, the development of self-immolative spacers addressed the challenge of payload versatility. The para-aminobenzyl (PAB) group, introduced in the early 2000s, enabled a "traceless release" mechanism where enzymatic cleavage triggers spontaneous decomposition, freeing the payload without residual linker fragments. This advancement proved particularly valuable for sterically constrained payloads like auristatins, which require complete dissociation for optimal cytotoxicity [4] [6].
The integration of PEG spacers represented the third critical innovation. Early ADCs suffered from aggregation and rapid clearance due to hydrophobic interactions between payload molecules. Incorporating polyethylene glycol chains between the antibody and cleavage site dramatically improved conjugate solubility and pharmacokinetics. The PEG4 length (approximately 16 atoms) was optimized to balance steric flexibility with efficient protease access to the cleavage site. This innovation significantly extended plasma half-life while reducing immunogenicity [1] [3].
Mal-PEG4-Val-Cit-PAB-PNP embodies the convergence of these three innovations: enzymatic cleavage specificity (Val-Cit), traceless release (PAB), and enhanced biocompatibility (PEG4). Its PNP carbonate represents a further refinement in payload conjugation efficiency, providing near-quantitative yields with amine-containing cytotoxins under mild conditions—a significant improvement over earlier carboxylate-NHS ester chemistry [6] [10].
PEGylation—the covalent attachment of polyethylene glycol polymers—fundamentally alters the physicochemical behavior of bioconjugates. In Mal-PEG4-Val-Cit-PAB-PNP, the tetraethylene glycol spacer (PEG4) serves multiple critical functions that collectively enhance ADC performance [3] [5] [8].
Solubility Enhancement: The PEG4 chain dramatically increases hydrophilicity due to its ether oxygen atoms forming hydrogen bonds with water molecules. This creates a hydration shell around the conjugate, preventing aggregation of hydrophobic payloads (e.g., tubulin inhibitors). Studies demonstrate that ADCs incorporating PEG4 spacers maintain solubility >125 mg/mL in DMSO and remain stable in aqueous buffers at concentrations up to 10 mM, significantly exceeding non-PEGylated analogs [1] [4]. This property is crucial for ADC formulation and administration.
Pharmacokinetic Modulation: The PEG4 spacer creates a steric barrier that shields the conjugate from rapid renal clearance (molecular weight cut-off ~30 kDa) and reduces recognition by the reticuloendothelial system (RES). By increasing the hydrodynamic radius without substantially increasing molecular weight, PEG4 extends plasma half-life while maintaining efficient tumor penetration. Additionally, the "stealth" properties minimize opsonization and phagocytosis, reducing clearance by macrophages and monocytes. This results in higher tumor accumulation through enhanced permeability and retention (EPR) effects [3] [5] [8].
Conformational Advantages: The flexibility of the PEG4 chain optimizes spatial separation between the antibody and payload. This reduces steric hindrance during antigen binding while ensuring the Val-Cit cleavage site remains accessible to lysosomal proteases. The 17-atom distance from maleimide to Val-Cit (approximately 25 Å) provides an ideal balance—sufficient separation to prevent antibody interference with protease access, yet compact enough to avoid entropic penalties during cellular internalization [1] [4].
Immunogenicity Reduction: PEGylation masks potential epitopes on both antibody and payload components, reducing recognition by the immune system. This is particularly important for ADCs containing non-humanized antibodies or highly immunogenic payloads. The dense hydration shell formed by PEG4 sterically blocks immunoglobulin binding, significantly lowering the incidence of anti-drug antibodies that could accelerate clearance or cause hypersensitivity reactions [5] [8].
Table 2: Impact of PEGylation Attributes on ADC Performance [3] [5] [8]*
PEG Attribute | Impact on Biocompatibility | Consequence for ADC Function | Molecular Basis |
---|---|---|---|
Hydration Capacity | Forms dense water shell around conjugate | Prevents aggregation, reduces nonspecific protein binding | Hydrogen bonding via ether oxygen atoms |
Chain Flexibility | Adjustable distance between antibody and payload | Optimizes protease access to cleavage site | Free rotation around C-O bonds |
Molecular Weight (PEG4) | Optimal size for renal filtration avoidance | Extends plasma half-life without excessive viscosity | ~800 Da segment increases hydrodynamic radius |
Amphiphilic Nature | Compatible with aqueous and hydrophobic interfaces | Facilitates cell membrane approach and internalization | Ethylene backbone with polar oxygen atoms |
Chemical Inertness | Minimizes unwanted interactions | Maintains payload stability during circulation | Lack of reactive functional groups |
The molecular weight selection of PEG4 (~800 Da) represents a deliberate optimization—sufficient to confer beneficial properties while avoiding the potential for accelerated blood clearance (ABC phenomenon) observed with higher molecular weight PEGs (>20 kDa). This phenomenon, mediated by anti-PEG antibodies, can paradoxically increase clearance upon repeated dosing. The shorter PEG4 chain minimizes this risk while still providing substantial solubility and pharmacokinetic benefits [5] [8]. These attributes collectively establish Mal-PEG4-Val-Cit-PAB-PNP as a versatile linker capable of maintaining conjugate integrity during circulation while enabling efficient intracellular drug release—a cornerstone of modern ADC design.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7